molecular formula C26H22N4O2 B11197420 3-oxo-N-(1-phenylethyl)-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide

3-oxo-N-(1-phenylethyl)-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide

Cat. No.: B11197420
M. Wt: 422.5 g/mol
InChI Key: YLOWJPGORZGEDG-UHFFFAOYSA-N
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Description

3-oxo-N-(1-phenylethyl)-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of 3-oxo-N-(1-phenylethyl)-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide involves multiple steps, including the formation of the pyrazoloquinoline core and subsequent functionalization. The synthetic routes typically involve the use of specific reagents and catalysts under controlled conditions to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of quinoline derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

3-oxo-N-(1-phenylethyl)-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. In industry, it could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to target proteins or enzymes and modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

When compared to similar compounds, 3-oxo-N-(1-phenylethyl)-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide stands out due to its unique structure and functional groups. Similar compounds may include other pyrazoloquinoline derivatives or molecules with similar functional groups. The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H22N4O2

Molecular Weight

422.5 g/mol

IUPAC Name

2-(4-methylphenyl)-3-oxo-N-(1-phenylethyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxamide

InChI

InChI=1S/C26H22N4O2/c1-16-8-11-20(12-9-16)30-26(32)22-15-27-23-13-10-19(14-21(23)24(22)29-30)25(31)28-17(2)18-6-4-3-5-7-18/h3-15,17,29H,1-2H3,(H,28,31)

InChI Key

YLOWJPGORZGEDG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NC(C)C5=CC=CC=C5

Origin of Product

United States

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